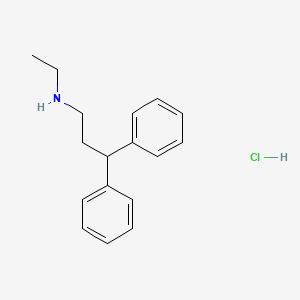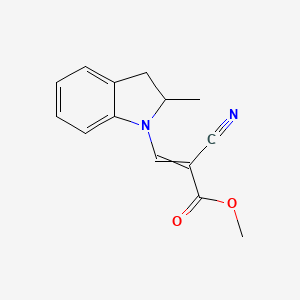
Indium--palladium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indium–palladium (1/1) can be achieved through several methods, including co-precipitation, sol-gel methods, and high-temperature ampoule techniques. One common approach involves the co-precipitation of indium and palladium salts, followed by reduction with hydrogen gas to form the desired intermetallic compound . Another method involves the direct reaction of indium and palladium metals at high temperatures in an inert atmosphere .
Industrial Production Methods: Industrial production of indium–palladium (1/1) typically involves the use of high-temperature furnaces and controlled atmospheres to ensure the purity and homogeneity of the final product. The metals are often melted together in a crucible and then allowed to cool slowly to form the intermetallic compound. This process may be followed by annealing to improve the crystalline structure and properties of the material .
Chemical Reactions Analysis
Types of Reactions: Indium–palladium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the unique electronic properties of the compound, which allow it to act as a catalyst in many processes.
Common Reagents and Conditions:
Oxidation: Indium–palladium (1/1) can be oxidized using oxygen or other oxidizing agents under controlled conditions.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents, often at elevated temperatures.
Major Products: The major products formed from these reactions include indium oxide, palladium oxide, and various substituted indium–palladium compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Indium–palladium (1/1) has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, dehydrogenation, and oxidation reactions.
Electronics: Indium–palladium (1/1) is used in the production of electronic components, such as thin-film transistors and conductive coatings.
Materials Science: Indium–palladium (1/1) is studied for its potential use in advanced materials, such as high-temperature superconductors and magnetic materials.
Mechanism of Action
The mechanism by which indium–palladium (1/1) exerts its effects is primarily related to its electronic structure and catalytic properties. The compound can facilitate various chemical reactions by providing active sites for the adsorption and activation of reactants. In catalysis, indium–palladium (1/1) can promote the formation of intermediate species that lower the activation energy of the reaction, thereby increasing the reaction rate . The molecular targets and pathways involved in these processes depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Indium–platinum (1/1): Similar to indium–palladium (1/1), this compound is used in catalysis and electronics but has different electronic properties due to the presence of platinum.
Indium–tin oxide (ITO): Widely used in touch screens and flat-panel displays, ITO has excellent electrical conductivity and transparency.
Gallium–palladium (1/1): Another intermetallic compound with applications in catalysis and materials science, gallium–palladium (1/1) has different reactivity and stability compared to indium–palladium (1/1).
Uniqueness: Indium–palladium (1/1) is unique due to its specific combination of indium and palladium, which imparts distinct electronic and catalytic properties. Its ability to undergo various chemical reactions and its effectiveness as a catalyst in multiple processes make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
12192-00-6 |
|---|---|
Molecular Formula |
InPd |
Molecular Weight |
221.24 g/mol |
IUPAC Name |
indium;palladium |
InChI |
InChI=1S/In.Pd |
InChI Key |
HEVJRDIIZYQGQT-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[In] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


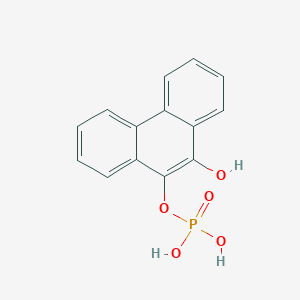
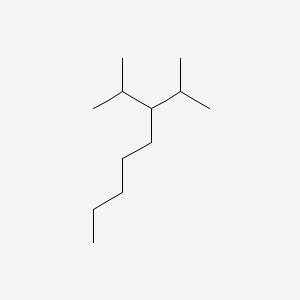
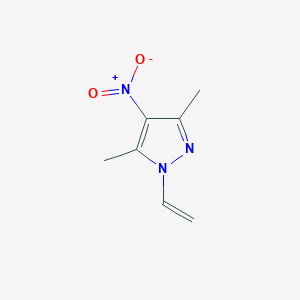
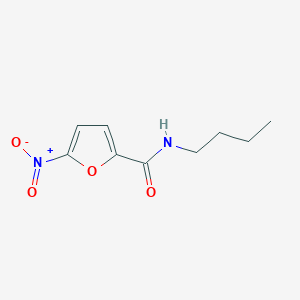
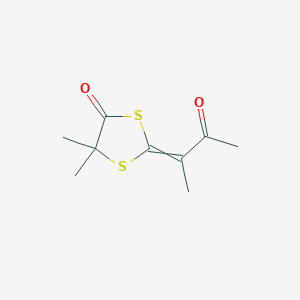
![1-Chloro-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14708490.png)
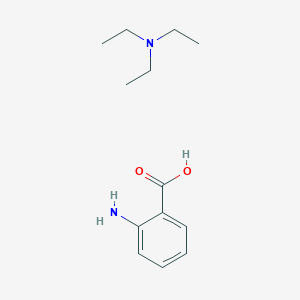


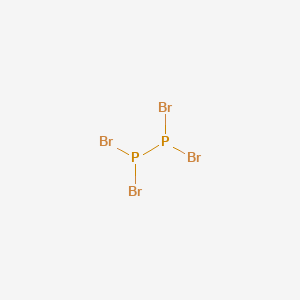

![(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B14708523.png)
